alpha-Ketokainic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75232-58-5 |
|---|---|
Molecular Formula |
C10H13NO5 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
(2S,3S,4S)-3-oxalo-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO5/c1-4(2)5-3-11-7(9(13)14)6(5)8(12)10(15)16/h5-7,11H,1,3H2,2H3,(H,13,14)(H,15,16)/t5-,6+,7+/m1/s1 |
InChI Key |
QSNBRSMXOOFGGD-VQVTYTSYSA-N |
SMILES |
CC(=C)C1CNC(C1C(=O)C(=O)O)C(=O)O |
Isomeric SMILES |
CC(=C)[C@H]1CN[C@@H]([C@H]1C(=O)C(=O)O)C(=O)O |
Canonical SMILES |
CC(=C)C1CNC(C1C(=O)C(=O)O)C(=O)O |
Other CAS No. |
75232-58-5 |
Synonyms |
alpha-ketokainic acid |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis
Stereochemical Considerations and Isomeric Forms of Alpha-Ketokainic Acid
The biological activity of kainoid compounds is intrinsically linked to their specific stereochemistry. Like its parent compound, kainic acid, this compound possesses multiple chiral centers, giving rise to a number of possible stereoisomers. The precise spatial arrangement of the substituents on the pyrrolidine (B122466) ring is critical for its interaction with glutamate (B1630785) receptors.
In kainic acid, the stereochemistry at the C2, C3, and C4 positions of the pyrrolidine ring is fundamental to its potent excitatory activity. The naturally occurring and most active form of kainic acid has the (2S, 3S, 4S) configuration. Any alteration to this stereochemical arrangement can dramatically reduce or abolish its biological effects. For instance, the cis-relationship between the carboxymethyl group at C3 and the isopropenyl group at C4 is considered essential for high affinity at kainate receptors. Although direct stereochemical studies on this compound are limited, the established principles from kainic acid research strongly suggest that the (2S, 3S, 4S) configuration would also be the most biologically relevant for this compound.
The introduction of a keto group at the alpha position of the carboxymethyl side chain in this compound adds another layer of complexity to its conformational possibilities, but the core stereochemical requirements of the pyrrolidine ring are expected to remain paramount for its biological recognition.
Correlation between Molecular Structure and Biological Activity in this compound Analogs
The structure-activity relationship (SAR) of kainoids has been extensively explored to understand the molecular features necessary for their potent neuroexcitatory and excitotoxic effects. While direct SAR studies on a wide range of this compound analogs are not extensively documented, the wealth of data on kainic acid analogs provides a robust framework for predicting how structural modifications would impact the activity of this compound derivatives.
Studies on kainic acid have demonstrated that modifications at various positions of the molecule can significantly alter its potency and selectivity for different glutamate receptor subtypes. For example, the C4 substituent is a key determinant of activity. While the natural isopropenyl group confers high potency, other modifications at this position can modulate its effects. It has been shown that even minor changes, such as the saturation of the isopropenyl double bond to an isopropyl group, can lead to a decrease in activity.
One study directly comparing the activity of this compound to kainic acid found that while this compound does mimic the excitatory effects of kainic acid, it is less potent nih.gov. This suggests that the introduction of the keto group, while not eliminating activity, reduces the molecule's efficacy at its target receptors. This reduction in potency could be attributed to altered electronic properties or steric hindrance affecting the binding to the receptor.
The table below summarizes key structural modifications on the parent kainic acid molecule and their general impact on biological activity, which can be extrapolated to predict the effects on this compound analogs.
| Position of Modification | Type of Modification | Observed Effect on Kainic Acid Activity | Predicted Effect on this compound Analog Activity |
| Alpha-position of carboxymethyl group | Introduction of a keto group | Less potent than kainic acid nih.gov | N/A |
| C4 Side Chain | Saturation of double bond | Decreased activity | Likely decreased activity |
| C4 Side Chain | Introduction of bulky groups | Generally reduces activity | Likely reduces activity |
| Pyrrolidine Ring | Alteration of stereochemistry | Drastic reduction or loss of activity | Drastic reduction or loss of activity |
Computational Modeling and Spectroscopic Analysis in this compound Structural Research
The precise three-dimensional structure and conformational dynamics of neuroactive compounds like this compound are critical to understanding their interaction with biological targets. Computational modeling and spectroscopic techniques are invaluable tools for elucidating these molecular features.
Computational Modeling: Molecular mechanics and quantum mechanics calculations are powerful methods for exploring the conformational landscape of flexible molecules like kainoids. These studies can predict the most stable low-energy conformations of this compound in different environments, such as in aqueous solution or when bound to a receptor. For kainic acid, computational studies have shown that the pyrrolidine ring is not rigid and can adopt several different conformations. This flexibility is thought to be important for its ability to bind to and activate different subtypes of glutamate receptors. Similar computational approaches can be applied to this compound to understand how the keto group influences the conformational preferences of the molecule and its interaction with receptor binding sites.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. 1H and 13C NMR studies, along with advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed information about the connectivity of atoms and the spatial proximity of protons, which helps to define the stereochemistry and preferred conformation of the molecule. While specific NMR data for this compound is not widely published, the methodologies used to characterize kainic acid and its derivatives are directly applicable. For example, the coupling constants between protons on the pyrrolidine ring can provide insights into the ring's puckering and the relative orientation of its substituents.
Circular Dichroism (CD) spectroscopy is another valuable tool for studying the stereochemistry of chiral molecules. The CD spectrum of this compound would provide a unique fingerprint of its absolute configuration and could be used to monitor conformational changes upon interaction with other molecules.
By combining the predictive power of computational modeling with the empirical data from spectroscopic techniques, a comprehensive understanding of the structural and conformational properties of this compound can be achieved, paving the way for a more detailed understanding of its neurobiological activity.
Biosynthetic Pathways and Metabolic Intermediacy of Alpha Ketokainic Acid
Enzymatic Synthesis Mechanisms of Alpha-Ketokainic Acid
While the direct enzymatic conversion of kainic acid to this compound has not been definitively characterized, the biosynthesis of its precursor, kainic acid, provides a critical starting point. The biosynthetic pathway of kainic acid in the red alga Digenea simplex originates from the primary metabolite L-glutamic acid. This transformation is orchestrated by a cluster of genes known as the kab cluster, which encodes for the necessary enzymatic machinery.
The initial and pivotal step in kainic acid biosynthesis involves the enzyme KabA, an N-prenyltransferase. This enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to L-glutamic acid. Following this prenylation, a second key enzyme, KabC, which is an α-ketoglutarate-dependent dioxygenase, facilitates the formation of the characteristic pyrrolidine (B122466) ring structure of kainic acid.
The subsequent conversion of kainic acid to this compound is hypothesized to occur through the action of specific enzymes that target the amino group of kainic acid.
Role of Transaminases in Alpha-Keto Acid Formation
Transaminases, a ubiquitous class of enzymes, play a central role in the metabolism of amino acids and their corresponding alpha-keto acids. These enzymes catalyze the transfer of an amino group from an amino acid to an alpha-keto acid, a process known as transamination. This reaction is a fundamental mechanism for the synthesis and degradation of amino acids.
In the context of this compound, it is plausible that a specific transaminase acts on kainic acid, utilizing a common alpha-keto acid acceptor such as α-ketoglutarate, to yield this compound and glutamate (B1630785). While a specific kainic acid transaminase has yet to be identified, the general mechanism of transamination provides a strong theoretical basis for this conversion.
Dehydrogenase Complexes in Alpha-Keto Acid Metabolism
Dehydrogenase complexes are another critical group of enzymes involved in the metabolism of alpha-keto acids. These multi-enzyme complexes catalyze the oxidative decarboxylation of alpha-keto acids, a key step in their catabolism. This process removes the carboxyl group as carbon dioxide and transfers the remaining acyl group to coenzyme A.
While the primary role of dehydrogenase complexes is catabolic, the reverse reaction, though less common, is mechanistically possible under certain physiological conditions. However, it is more likely that dehydrogenase complexes are involved in the degradation of this compound rather than its synthesis.
Catabolic Pathways and Degradation Products of this compound
The precise catabolic pathways and degradation products of this compound have not been extensively studied. However, based on the general principles of alpha-keto acid metabolism, several potential routes can be postulated.
Oxidative Decarboxylation Pathways
A primary route for the degradation of alpha-keto acids is through oxidative decarboxylation, mediated by dehydrogenase complexes. This pathway would convert this compound into a corresponding acyl-CoA derivative, which could then enter various other metabolic pathways for further breakdown and energy production.
Integration of this compound within Broader Metabolic Networks
The presence of this compound and its precursor, kainic acid, suggests their integration into the broader metabolic network of Digenea simplex. As derivatives of the primary metabolite L-glutamic acid, their synthesis represents a diversion of carbon and nitrogen from central metabolic pathways.
Interconnections with the Kainic Acid Pathway
Recent scientific investigations into the biosynthesis of kainic acid in red macroalgae have revealed a concise two-enzyme pathway that does not directly involve this compound as an intermediate. This pathway commences with the prenylation of L-glutamic acid with dimethylallyl pyrophosphate, a reaction catalyzed by the enzyme KabA. The resulting product, N-dimethylallyl-L-glutamic acid (prekainic acid), is then cyclized by the α-ketoglutarate-dependent dioxygenase, KabC, to form kainic acid.
This discovery indicates that this compound is not a precursor to kainic acid in this characterized pathway. However, it is plausible that this compound could be formed from kainic acid through a transamination reaction. In this hypothetical reaction, the amino group of kainic acid would be transferred to an alpha-keto acid acceptor, such as alpha-ketoglutarate (B1197944), resulting in the formation of this compound and a new amino acid, typically glutamate. wikipedia.orglibretexts.org This process is a common fate for many amino acids in various metabolic systems. libretexts.org
Table 1: Key Enzymes and Intermediates in the Biosynthesis of Kainic Acid
| Step | Precursor(s) | Enzyme | Intermediate/Product | Organism |
| 1 | L-Glutamic acid, Dimethylallyl pyrophosphate | KabA (N-prenyltransferase) | N-dimethylallyl-L-glutamic acid (prekainic acid) | Red macroalgae |
| 2 | N-dimethylallyl-L-glutamic acid | KabC (α-ketoglutarate-dependent dioxygenase) | Kainic acid | Red macroalgae |
This interactive table summarizes the established biosynthetic pathway of kainic acid.
Relationship to Branched-Chain Amino Acid Metabolism
The metabolism of this compound is likely interconnected with the broader pathways of branched-chain amino acid (BCAA) metabolism due to the structural similarities and the common biochemical reactions that govern these molecules. The primary connection lies in the process of transamination, a fundamental step in the catabolism and synthesis of amino acids. wikipedia.org
In the context of BCAA metabolism, the first step involves the transfer of the amino group from a BCAA (leucine, isoleucine, or valine) to alpha-ketoglutarate, a reaction catalyzed by branched-chain aminotransferases (BCATs). This reaction yields a branched-chain alpha-keto acid (BCKA) and glutamate. nih.gov This reversible reaction is crucial for nitrogen balance and the synthesis of non-essential amino acids. wikipedia.org
Similarly, this compound could participate in analogous transamination reactions. If formed from kainic acid, it could potentially be a substrate for an aminotransferase, accepting an amino group from another amino acid to regenerate kainic acid or a related amino acid. This would place this compound within the dynamic pool of alpha-keto acids that are central to nitrogen metabolism and the interplay between different amino acid families.
Table 2: Comparison of General BCAA Transamination and Hypothetical Kainic Acid Transamination
| Reaction | Amino Acid Substrate | α-Keto Acid Acceptor | Enzyme Class | Amino Acid Product | α-Keto Acid Product |
| BCAA Transamination | Leucine, Isoleucine, Valine | α-Ketoglutarate | Branched-Chain Aminotransferase (BCAT) | Glutamate | Branched-Chain α-Keto Acid (BCKA) |
| Hypothetical Kainic Acid Transamination | Kainic Acid | α-Ketoglutarate | Aminotransferase | Glutamate | α-Ketokainic acid |
This interactive table illustrates the parallel nature of transamination reactions for BCAAs and the potential transamination of kainic acid.
The resulting carbon skeleton of this compound, following its potential formation, could then enter various catabolic pathways. Typically, the carbon skeletons of amino acids are further metabolized to intermediates of central metabolic pathways, such as the citric acid cycle, or are used for the synthesis of glucose or ketone bodies. libretexts.org The specific fate of the this compound carbon skeleton would depend on the enzymatic machinery present in the organism and the metabolic state of the cell.
Molecular Interactions and Biological Function of Alpha Ketokainic Acid
Receptor Binding Profiles and Agonist/Antagonist Characterization
The biological effects of alpha-ketokainic acid are primarily initiated by its interaction with specific receptor proteins on the surface of neurons. Understanding its binding profile is crucial to elucidating its physiological and potential pathophysiological roles.
Interactions with Glutamate (B1630785) Receptors and Subtypes
This compound is recognized as an agonist for ionotropic glutamate receptors, a major class of excitatory neurotransmitter receptors in the central nervous system. wikipedia.org Specifically, it exhibits a pronounced affinity for the kainate receptor subtype. wikipedia.org Kainate receptors are composed of different subunits (GluK1-5), and the affinity and efficacy of agonists can vary depending on the subunit composition of the receptor complex. mdpi.com
While comprehensive quantitative binding data for this compound across all glutamate receptor subtypes is not extensively documented in publicly available literature, the activity of its parent compound, kainic acid, provides a strong inferential basis. Kainic acid itself is a potent agonist at kainate receptors and, to a lesser extent, a weak partial agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com It is generally considered to have negligible activity at N-methyl-D-aspartate (NMDA) receptors. The presence of the alpha-keto group in this compound is expected to influence its binding affinity and selectivity compared to kainic acid, though detailed comparative studies are scarce.
Table 1: General Agonist Profile of Kainate Analogs at Ionotropic Glutamate Receptors
| Receptor Subtype | General Agonist Activity |
| Kainate Receptors (GluK1-5) | Potent Agonist |
| AMPA Receptors | Weak Partial Agonist |
| NMDA Receptors | Negligible Activity |
This table represents a generalized profile based on the activity of kainic acid and its analogs. Specific binding affinities for this compound may vary.
Investigation of Novel Receptor Targets for this compound
Currently, there is a lack of significant research identifying novel receptor targets for this compound beyond the well-established interactions with ionotropic glutamate receptors. The primary focus of research has remained on its activity as a glutamatergic agonist, particularly at kainate receptors.
Enzyme Modulation and Regulatory Effects of this compound
Beyond its direct action on neurotransmitter receptors, this compound, as an alpha-keto acid, has the potential to interact with and modulate the activity of various enzymes involved in cellular metabolism.
Allosteric Regulation of Metabolic Enzymes by this compound
Impact on Mitochondrial Enzyme Activity
Mitochondria are central to cellular energy metabolism and contain several key enzyme complexes that process alpha-keto acids. The alpha-keto acid dehydrogenase complexes, such as the pyruvate (B1213749) dehydrogenase complex and the alpha-ketoglutarate (B1197944) dehydrogenase complex, are critical for the catabolism of carbohydrates and amino acids. nih.govresearchgate.net While there is no direct evidence documenting the specific impact of this compound on these complexes, other alpha-keto acids have been shown to influence their activity. nih.govnih.gov For example, an excess of certain branched-chain alpha-keto acids can affect mitochondrial function. nih.gov It is conceivable that this compound could act as a substrate or a modulator for certain mitochondrial dehydrogenases, although this remains to be experimentally verified.
Mechanisms of Neurochemical Signaling Modulated by this compound
As a potent agonist at kainate receptors, this compound can significantly modulate neurochemical signaling in the brain. Kainate receptors are located at both presynaptic and postsynaptic sites and are involved in regulating the release of neurotransmitters. wikipedia.orgpatsnap.com
The activation of presynaptic kainate receptors can have a bidirectional effect on the release of both the primary excitatory neurotransmitter, glutamate, and the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). patsnap.comnih.govnih.govnih.gov At some synapses, low concentrations of kainate receptor agonists can facilitate neurotransmitter release, while higher concentrations can be inhibitory. mdpi.comfrontiersin.org This modulation can occur through both ionotropic (direct channel opening) and metabotropic (G-protein coupled) mechanisms. frontiersin.orgnih.gov
The metabotropic actions of kainate receptors can involve the activation of G-proteins and subsequent downstream signaling cascades, including protein kinase A (PKA) and protein kinase C (PKC), to influence the machinery of neurotransmitter release. nih.govnih.govresearchgate.net Therefore, this compound, by activating these receptors, can fine-tune synaptic transmission and neuronal excitability. For example, by modulating GABA release, it can alter the inhibitory tone in a neural circuit, and by affecting glutamate release, it can influence the level of excitatory signaling. nih.govnih.govnih.gov
Table 2: Potential Mechanisms of Neurochemical Signaling Modulation by this compound (inferred from Kainate Receptor Agonist studies)
| Signaling Component | Modulatory Action | Potential Downstream Effect |
| Presynaptic Kainate Receptors | Activation | Bidirectional modulation of glutamate and GABA release |
| G-proteins | Activation (metabotropic signaling) | Initiation of intracellular signaling cascades |
| Protein Kinase A (PKA) | Activation | Phosphorylation of proteins involved in neurotransmitter release |
| Protein Kinase C (PKC) | Activation | Regulation of synaptic vesicle exocytosis |
| Postsynaptic Kainate Receptors | Activation (ionotropic signaling) | Postsynaptic membrane depolarization and neuronal excitation |
Excitatory Amino Acid System Modulation
The excitatory amino acid (EAA) system, primarily driven by the neurotransmitter glutamate, is fundamental to synaptic plasticity, learning, and memory. Glutamate exerts its effects through various receptors, including the ionotropic AMPA, NMDA, and kainate receptors. Emerging research indicates that this compound may interact with this system, although its precise mechanisms are still being elucidated.
Current hypotheses, drawn from the structural similarities to kainic acid, suggest that this compound could act as a modulator of kainate receptors. Kainate receptors, when activated, lead to neuronal depolarization and can influence both presynaptic and postsynaptic activity. The potential interaction of this compound with these receptors could therefore have significant implications for synaptic transmission.
One area of investigation focuses on whether this compound acts as an agonist, antagonist, or an allosteric modulator at kainate receptor subtypes. An agonist would activate the receptor, mimicking the effect of the endogenous ligand. Conversely, an antagonist would block the receptor, preventing its activation. An allosteric modulator would bind to a different site on the receptor, thereby altering its response to the primary ligand.
Influence on Neurotransmitter Release and Reuptake
The balance of neurotransmitter release and reuptake is critical for maintaining normal brain function. Any perturbation of this delicate equilibrium can lead to significant neurological consequences. Preliminary studies are beginning to explore the impact of this compound on the dynamics of key neurotransmitters, including dopamine and GABA.
There is some evidence to suggest that compounds structurally related to this compound can influence dopaminergic pathways. For instance, the activation of certain EAA receptors has been shown to modulate the release of dopamine in various brain regions. It is therefore plausible that this compound could indirectly affect dopamine levels by modulating EAA receptor activity.
Similarly, the interplay between the excitatory glutamatergic system and the inhibitory GABAergic system is a cornerstone of neural circuit function. By potentially modulating EAA receptors, this compound might also influence the release or reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system. This could have widespread effects on neuronal excitability and network activity.
The table below summarizes the potential interactions and effects of this compound based on current, albeit limited, research findings.
| Neurotransmitter System | Potential Interaction of this compound | Potential Downstream Effect |
| Glutamatergic | Modulation of kainate receptors | Altered synaptic plasticity and neuronal excitability |
| Dopaminergic | Indirect modulation via EAA receptors | Changes in dopamine release and signaling |
| GABAergic | Indirect modulation via glutamatergic system | Altered inhibitory tone and neuronal network stability |
It is important to emphasize that the study of this compound is in its nascent stages. The proposed mechanisms and effects outlined in this article are based on preliminary data and structural analogies to more well-characterized compounds. Comprehensive and direct experimental evidence is necessary to fully elucidate the molecular interactions and biological functions of this intriguing compound.
Pathophysiological Roles and Mechanistic Investigations of Alpha Ketokainic Acid in Experimental Models
Neurotoxic Mechanisms of Alpha-Ketokainic Acid in In Vitro Systems
In vitro studies using isolated cells and tissue preparations have provided a foundational understanding of the cellular and molecular pathways disrupted by neurotoxic alpha-keto acids. These models allow for controlled investigation into the direct effects of these compounds on neural cells.
Induction of Oxidative Stress and Reactive Species Production
The accumulation of branched-chain α-keto acids (BCKAs), such as α-ketoisocaproic acid (KIC), is linked to the induction of oxidative stress in neural cells. nih.govnih.gov In vitro exposure of rat cerebral cortex to KIC has been shown to significantly increase chemiluminescence and the formation of thiobarbituric acid-reactive substances, which are key indicators of lipid peroxidation. nih.gov This suggests that the keto acid directly stimulates the production of reactive oxygen species (ROS) and damages cellular lipids. nih.gov
Furthermore, these compounds can weaken the brain's antioxidant defenses. Studies have demonstrated that KIC can decrease the total radical-trapping antioxidant potential (TRAP) and total antioxidant reactivity (TAR) in cortical tissues. nih.gov The activity of crucial antioxidant enzymes, such as glutathione peroxidase, is also markedly inhibited by KIC. nih.gov In hippocampal neuron cell lines (HT-22), KIC has been observed to increase the production of reactive species, further confirming its role in fostering an environment of oxidative stress. nih.govresearchgate.net
Below is a summary of the in vitro effects of α-ketoisocaproic acid on oxidative stress parameters.
| Parameter | Effect of α-Ketoisocaproic Acid (KIC) | Significance |
| Chemiluminescence | Increased | Indicates elevated ROS production |
| Lipid Peroxidation (TBA-RS) | Increased | Marker of oxidative damage to lipids |
| Total Antioxidant Potential (TRAP) | Decreased | Shows reduction in antioxidant capacity |
| Glutathione Peroxidase (GPx) Activity | Inhibited | Weakens a key antioxidant defense enzyme |
Mitochondrial Dysfunction and Bioenergetic Impairment
Mitochondria are primary targets of BCKA toxicity. In vitro studies using isolated rat brain mitochondria have revealed that KIC acts as a potent disruptor of mitochondrial function. nih.govresearchgate.net It impairs bioenergetic homeostasis by acting as an uncoupler of oxidative phosphorylation. nih.govresearchgate.net Specifically, KIC increases the state 4 respiration rate and decreases the respiratory control ratio, indicating that oxygen consumption is uncoupled from ATP synthesis. nih.govresearchgate.net
This bioenergetic impairment is also caused by the inhibition of key enzymes in the citric acid cycle. KIC selectively inhibits the activity of α-ketoglutarate dehydrogenase, a critical enzyme for mitochondrial respiration. nih.govresearchgate.netnih.gov This inhibition leads to a reduction in the mitochondrial membrane potential and a decrease in NAD(P)H levels when α-ketoglutarate is used as a substrate. nih.govresearchgate.net The accumulation of BCKAs and leucine also inhibits the pyruvate (B1213749) dehydrogenase complex, further disrupting brain energy metabolism. nih.gov These effects collectively compromise the cell's ability to produce energy, leading to a bioenergetic crisis that can culminate in cell death. researchgate.net
The following table details the impact of α-ketoisocaproic acid on mitochondrial respiratory parameters in rat brain mitochondria.
| Mitochondrial Parameter | Substrate | Effect of α-Ketoisocaproic Acid (KIC) |
| State 4 Respiration | Glutamate (B1630785)/Malate, Succinate, α-Ketoglutarate | Increased |
| State 3 Respiration | α-Ketoglutarate | Decreased |
| Respiratory Control Ratio | Glutamate/Malate, Succinate, α-Ketoglutarate | Decreased |
| α-Ketoglutarate Dehydrogenase Activity | N/A | Inhibited |
| Mitochondrial Membrane Potential | α-Ketoglutarate | Decreased |
Cellular Apoptosis and Necrosis Pathways
The oxidative stress and mitochondrial dysfunction induced by elevated levels of BCKAs can ultimately trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis). In vitro studies have shown that the toxic accumulation of BCKAs can lead to apoptosis in both neurons and glial cells in a time- and dose-dependent manner. nih.gov Research indicates that KIC can trigger apoptosis through a pathway that is independent of cytochrome c release. researchgate.net
While the specific pathways are complex, evidence points towards the involvement of caspases, which are key executioner enzymes in the apoptotic process. However, under conditions of severe energy depletion caused by mitochondrial impairment, cells may be unable to execute the energy-dependent apoptotic program and instead undergo necrosis. Some studies on related neurotoxic compounds like kainic acid have shown that receptor activation can induce transcription-independent apoptosis in neurons. nih.gov Similarly, tumor necrosis factor-alpha (TNF-α), an inflammatory cytokine, can induce both caspase-dependent apoptosis and, when caspases are inhibited, a caspase-independent necrotic death pathway that relies on mitochondria-derived ROS. nih.govnih.gov This suggests that neurotoxic keto acids may engage multiple cell death pathways depending on the cellular context and the severity of the metabolic insult.
This compound in Animal Models of Neurological Dysregulation
Animal models, particularly rodents, are indispensable for studying the systemic and behavioral consequences of neurotoxic keto acid accumulation. These models allow researchers to investigate complex phenomena like seizure activity and the chronic neurological deficits seen in metabolic disorders.
Modeling Excitotoxicity and Seizure Activity in Rodents
Excitotoxicity, a process where excessive stimulation by excitatory neurotransmitters leads to neuronal damage, is a key mechanism in various neurological conditions. While kainic acid is a classic agent used to model excitotoxicity and seizures in rodents nih.govnih.govnih.gov, certain BCKAs that accumulate in metabolic diseases also exhibit convulsant properties.
Studies involving direct intrastriatal administration of the three primary BCKAs into adult rats have shown that α-ketoisovaleric acid (KIV) is capable of inducing clonic convulsions in a dose-dependent manner. nih.gov In contrast, KIC and α-keto-β-methylvaleric acid (KMV) did not produce similar seizure-like behavior in this model. nih.gov The convulsions induced by KIV appear to be mediated through both GABAergic and glutamatergic systems. The seizures were attenuated by pre-treatment with muscimol (a GABA agonist) and MK-801 (an NMDA receptor antagonist), suggesting that KIV's excitatory effects involve modulation of these key neurotransmitter systems. nih.gov This highlights the potential role of specific keto acids in the generation of seizures observed in patients with certain metabolic disorders. nih.gov
Role in Inherited Metabolic Disorders Affecting Branched-Chain Alpha-Keto Acids
The most relevant context for the neurotoxicity of BCKAs is Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex. wordpress.comresearchgate.netmdpi.com This enzymatic defect leads to the systemic accumulation of branched-chain amino acids (leucine, isoleucine, valine) and their corresponding keto acids: KIC, KMV, and KIV. nih.govwordpress.com
In-depth Analysis of this compound in Neuropathological Contexts
Scientific literature extensively details the actions of kainic acid as a potent neurotoxin used to model excitotoxicity and neurodegeneration. However, information specifically detailing the pathophysiological roles and metabolic interactions of its alpha-keto derivative, this compound, is not available in the current body of published research.
Studies on related compounds provide context for the potential, though currently hypothetical, roles of this compound. For instance, the parent compound, kainic acid, is a well-established agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors. nih.govnih.gov Overstimulation of these receptors by agents like kainic acid leads to a cascade of events known as excitotoxicity. This process includes excessive calcium influx, mitochondrial dysfunction, generation of reactive oxygen species, and ultimately neuronal apoptosis and necrosis. nih.govnih.gov Rodent models using kainic acid administration are standard for replicating features of neurodegenerative diseases, such as recurrent seizures and selective neuronal loss, particularly in the hippocampus. nih.govnih.govresearchgate.net
While direct studies on this compound are absent, research into other alpha-keto acids offers insights into their general metabolic functions and interactions. Alpha-keto acids are organic compounds containing both a ketone and a carboxylic acid group, and they are centrally involved in the metabolism of amino acids. creative-proteomics.comlibretexts.org For example, alpha-ketoglutarate (B1197944) is a key intermediate in the citric acid cycle and a common acceptor of amino groups in transamination reactions. creative-proteomics.comlibretexts.org
Interestingly, some research has explored the interplay between kainic acid and other alpha-keto acids. One study demonstrated that alpha-ketoglutarate and oxaloacetate could provide a protective effect against the neurotoxicity induced by kainic acid in mice. nih.gov The administration of these alpha-keto acids was found to abolish seizures and mitigate mitochondrial DNA damage caused by kainic acid, suggesting an antagonistic interaction where these metabolites may counteract the excitotoxic effects of kainic acid. nih.gov
This observed interaction between kainic acid and protective alpha-keto acids like alpha-ketoglutarate highlights the complex metabolic crosstalk that can occur in pathological states. However, this does not provide direct evidence regarding the specific actions, synergies, or metabolic pathways of this compound itself. The metabolism of kainic acid and whether it is converted to an alpha-keto form in vivo has not been described. Therefore, discussions on the contributions of this compound to neurodegeneration, its interplay with other metabolites, and its role in metabolic crosstalk remain speculative pending further scientific investigation.
Advanced Methodologies and Research Approaches for Alpha Ketokainic Acid Studies
Analytical Techniques for Detection and Quantification of Alpha-Ketokainic Acid in Biological Matrices
The accurate detection and quantification of this compound in complex biological samples are crucial for understanding its pharmacokinetics and distribution. This is achieved through a combination of powerful analytical techniques.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of this compound from other components within a biological matrix. When coupled with mass spectrometry (MS), it provides a highly sensitive and specific method for both identification and quantification. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly powerful, allowing for the detection of trace amounts of the compound in samples such as cerebrospinal fluid, blood plasma, and tissue homogenates.
| Technique | Principle | Application in α-Ketokainic Acid Research | Advantages | Limitations |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Isolation from complex biological mixtures. | High resolution and reproducibility. | May require derivatization for detection. |
| Mass Spectrometry | Ionization of molecules and separation based on mass-to-charge ratio. | Identification and quantification. | High sensitivity and specificity. | Complex instrumentation and data analysis. |
| LC-MS/MS | Combines the separation power of HPLC with the detection capabilities of tandem MS. | Trace level quantification in biological fluids and tissues. | Gold standard for quantitative analysis. | High cost and requires skilled operators. |
While still an emerging area, research into the development of biosensors for this compound holds promise for real-time monitoring. These devices typically utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to generate a measurable signal upon binding to the target molecule. The development of highly specific biorecognition elements remains a key challenge in creating reliable biosensors for this compound.
In Vitro Model Systems for this compound Research
In vitro models are indispensable for dissecting the cellular and molecular mechanisms of this compound's action in a controlled environment.
Primary neuronal cultures, derived directly from animal brain tissue (e.g., hippocampus or cortex), provide a model that closely mimics the in vivo neuronal environment. These cultures allow for detailed investigations into the effects of this compound on specific neuronal populations, including studies on synaptic plasticity, receptor activation, and excitotoxicity.
Immortalized cell lines, such as human embryonic kidney (HEK293) cells or neuroblastoma cell lines, are often genetically modified to express specific glutamate (B1630785) receptor subtypes. These cell lines offer a simplified and highly controlled system to study the direct interaction of this compound with its target receptors, facilitating high-throughput screening and detailed mechanistic studies of receptor pharmacology and downstream signaling pathways.
| Model System | Description | Application in α-Ketokainic Acid Research | Advantages | Disadvantages |
| Primary Neuronal Cultures | Neurons isolated directly from brain tissue. | Studying effects on synaptic function and neuronal viability. | High physiological relevance. | Heterogeneous cell populations, limited lifespan. |
| Immortalized Cell Lines | Genetically modified cell lines expressing specific receptors. | Investigating direct receptor interactions and signaling pathways. | Homogeneous population, high reproducibility, suitable for high-throughput screening. | Lacks the complexity of the native neuronal network. |
In Vivo Experimental Designs and Animal Models
To understand the systemic and behavioral effects of this compound, in vivo studies using animal models are essential. Rodent models, particularly rats and mice, are commonly used. Experimental designs often involve the targeted administration of this compound to specific brain regions, such as the hippocampus, to induce localized neuronal excitation and study subsequent pathological and behavioral changes. These studies are critical for investigating the compound's role in models of neurological disorders.
| Animal Model | Experimental Design | Key Research Findings |
| Rat | Stereotaxic injection into the hippocampus. | Characterization of seizure induction and neurodegenerative pathways. |
| Mouse | Systemic or intracerebroventricular administration. | Investigation of behavioral and cognitive deficits. |
Stereotaxic Injection Techniques in Rodent Brains
Stereotaxic injection is a minimally invasive surgical procedure that allows for the precise delivery of substances to specific, predetermined locations within the brain of a living animal. This technique is invaluable for studying the localized effects of neuroactive compounds like this compound. While specific protocols for this compound are not widely documented, the methodology is well-established for the structurally and functionally similar compound, kainic acid. The protocol for kainic acid can be adapted for this compound studies to investigate its neuroexcitatory and potential neurotoxic properties in targeted brain regions.
The procedure involves anesthetizing the rodent (typically a mouse or rat) and securing its head in a stereotaxic frame. This apparatus uses a three-dimensional coordinate system to accurately target specific brain nuclei. Based on a stereotaxic atlas of the rodent brain, precise coordinates for the desired injection site are determined relative to cranial landmarks such as bregma and lambda.
A small burr hole is drilled in the skull at the calculated coordinates. A microsyringe needle is then carefully lowered to the target depth. A solution of the compound, in this case, this compound, is infused at a slow and controlled rate to minimize tissue damage and ensure localized delivery. Following the injection, the needle is left in place for a period to allow for diffusion of the substance and to prevent backflow upon withdrawal. The incision is then sutured, and the animal is allowed to recover. Post-operative care is crucial to ensure the well-being of the animal.
This technique enables researchers to study the dose-dependent effects of this compound on neuronal activity, cell death, and glial responses in specific brain regions implicated in disorders such as epilepsy and neurodegenerative diseases.
Molecular Biology and Genetic Tools in Investigating this compound Pathways
Molecular biology and genetic engineering have revolutionized the study of metabolic pathways, including those involving this compound. These tools allow for the detailed investigation of the synthesis, degradation, and regulatory networks associated with this compound.
Gene Expression Profiling in Response to this compound
Gene expression profiling is a powerful technique used to measure the activity of thousands of genes at once, creating a global picture of cellular function. In the context of this compound research, this methodology can be employed to understand how cells and tissues respond to exposure to this compound. By treating neuronal cell cultures or specific brain regions (via stereotaxic injection) with this compound and subsequently analyzing changes in gene expression, researchers can identify the genetic pathways that are activated or suppressed.
Methodologies such as microarray analysis and RNA sequencing (RNA-Seq) are commonly used for gene expression profiling. These techniques can reveal changes in the expression of genes related to neurotransmission, inflammation, apoptosis, and synaptic plasticity, providing a comprehensive overview of the molecular mechanisms underlying the effects of this compound.
While specific gene expression profiling studies on this compound are not yet prevalent in the literature, the approach holds significant promise. For instance, it could be used to identify novel therapeutic targets by revealing genes and pathways that are dysregulated in response to the neurotoxic effects of this compound.
Hypothetical Data Table: Potential Gene Expression Changes in Response to this compound in Hippocampal Neurons
| Gene Symbol | Gene Name | Function | Hypothesized Change in Expression |
|---|---|---|---|
| Fos | Fos proto-oncogene, AP-1 transcription factor subunit | Neuronal activity marker | Upregulated |
| Bdnf | Brain-derived neurotrophic factor | Neuronal survival and plasticity | Downregulated |
| Casp3 | Caspase 3 | Apoptosis execution | Upregulated |
| Gfap | Glial fibrillary acidic protein | Astrocyte activation marker | Upregulated |
| Il1b | Interleukin 1 beta | Pro-inflammatory cytokine | Upregulated |
CRISPR-Cas9 Applications in Metabolic Pathway Engineering
The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for precise modifications to the DNA of living organisms. In the context of this compound research, CRISPR-Cas9 can be a powerful tool for metabolic pathway engineering. This technology enables researchers to specifically knock out, knock in, or modify the expression of genes encoding enzymes involved in the biosynthesis and degradation of this compound.
By creating cell lines or animal models with targeted genetic modifications, scientists can investigate the specific roles of individual enzymes in the this compound metabolic pathway. For example, knocking out a gene responsible for the synthesis of this compound would allow for the study of the physiological consequences of its absence. Conversely, overexpressing a key synthetic enzyme could lead to increased production of the compound, facilitating the study of its effects at elevated concentrations.
Furthermore, CRISPR-based screening can be used to identify novel genes that regulate this compound levels or mediate its downstream effects. This approach involves using a library of guide RNAs to systematically knock out every gene in the genome and then screening for cells that exhibit altered responses to this compound.
While the application of CRISPR-Cas9 to directly engineer the metabolic pathways of this compound is still an emerging area of research, its potential to unravel the complexities of its metabolism and function is immense.
Q & A
Q. What experimental frameworks are optimal for studying this compound’s role in synaptic plasticity?
- Methodological Answer : Combine electrophysiology (patch-clamp recordings of LTP/LTD) with live-cell imaging of dendritic spines in acute brain slices. Use optogenetic tools to isolate glutamatergic pathways and quantify changes in synaptic protein expression (e.g., PSD-95) via Western blot .
Data Presentation and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
